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Disclaimer: This document summarizes the currently available toxicological information on

Brallobarbital. It is important to note that Brallobarbital is an older drug, and comprehensive

toxicological data according to modern standards are scarce in the public domain. Significant

data gaps exist, particularly concerning quantitative toxicity, genotoxicity, carcinogenicity, and

reproductive toxicity.

Introduction
Brallobarbital is a barbiturate derivative developed in the 1920s that possesses sedative and

hypnotic properties.[1][2] It was primarily used for the treatment of insomnia and was most

notably a component of the combination drug Vesparax®, which also contained secobarbital

and hydroxyzine.[1][2] Vesparax® has been withdrawn from the market in most countries due

to its potential for abuse and the availability of safer alternatives.[3] Brallobarbital has been

identified as the primary contributor to the toxicity observed in Vesparax® intoxications.[1][4]

This technical guide provides a comprehensive overview of the known toxicological profile of

Brallobarbital, based on the limited scientific literature available.

Chemical and Physical Properties
Brallobarbital is a derivative of barbituric acid with a bromo-allyl and an allyl group at the 5-

position.
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Property Value Reference

IUPAC Name

5-(2-bromoprop-2-en-1-yl)-5-

(prop-2-en-1-yl)-1,3-diazinane-

2,4,6-trione

[5]

CAS Number 561-86-4 [5]

Molecular Formula C₁₀H₁₁BrN₂O₃ [5]

Molecular Weight 287.11 g/mol [5]

Pharmacokinetics
The pharmacokinetic profile of Brallobarbital is noted to be peculiar and is a significant factor

in its toxicity.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Brallobarbital is absorbed orally.[1]

Distribution: In cases of fatal Vesparax® intoxication, Brallobarbital has been detected in

various tissues, including blood, brain, liver, kidney, and muscle.[6] This indicates a wide

distribution throughout the body.

Metabolism: The metabolism of Brallobarbital is a key aspect of its toxicology. The half-life

of Brallobarbital is significantly longer after oral administration compared to intravenous

injection, suggesting that a metabolite formed after oral intake is responsible for its retarded

elimination.[1][4] As a barbiturate with an allyl group, its metabolism likely involves oxidation

of this side chain. Barbiturates are known to be metabolized by the cytochrome P450 (CYP)

enzyme system in the liver.[7][8]

Excretion: The route of excretion for Brallobarbital and its metabolites has not been fully

elucidated in the available literature.

Pharmacokinetic Parameters
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Quantitative pharmacokinetic parameters for Brallobarbital are not well-documented.

However, the difference in its elimination rate based on the route of administration is a critical

toxicological consideration.

Parameter Observation Implication Reference

Half-life (Oral vs. IV)

The half-life is

considerably longer

following oral

administration

compared to

intravenous injection.

This leads to longer

sleeping times and a

higher risk of

accumulation and

toxicity with oral

dosing.

[1]

Metabolite Influence

Administration of its

metabolites can

increase the half-life

of intravenously

administered

Brallobarbital.

A metabolite,

particularly formed

after oral

administration, inhibits

the elimination of the

parent drug.

[1]

Pharmacodynamics
Mechanism of Action
As a barbiturate, Brallobarbital exerts its effects on the central nervous system (CNS). The

primary mechanism of action for barbiturates is the potentiation of the inhibitory

neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to an

increased duration of chloride channel opening, resulting in hyperpolarization of the neuronal

membrane and a decrease in neuronal excitability.[7][9] At higher concentrations, barbiturates

can also directly activate the GABA-A receptor and inhibit glutamate receptors, contributing to

their profound CNS depressant effects.[7]
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Diagram of the general mechanism of action for barbiturates at the GABA-A receptor.

Toxicology
The available toxicological data for Brallobarbital is limited and often derived from studies on

the combination product Vesparax® or from general knowledge of barbiturates.

Acute Toxicity
No specific LD50 values for Brallobarbital have been identified in the reviewed literature.

However, case reports of Vesparax® poisonings indicate that as few as 10 tablets can be

lethal.[6] Symptoms of acute barbiturate toxicity include CNS depression, respiratory

depression, hypotension, and hypothermia.[10][11][12]

Tissue Concentrations in Fatal Vesparax® Intoxications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1196821?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://www.benchchem.com/product/b1196821?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7415572/
https://emedicine.medscape.com/article/813155-overview
https://www.ncbi.nlm.nih.gov/books/NBK499875/
https://en.wikipedia.org/wiki/Barbiturate_overdose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue
Brallobarbital
Concentration Range
(mg/kg or mg/L)

Secobarbital
Concentration Range
(mg/kg or mg/L)

Blood 0.8 - 12.5 1.5 - 25.0

Brain 1.0 - 15.0 2.0 - 30.0

Liver 2.5 - 40.0 5.0 - 80.0

Kidney 1.5 - 20.0 3.0 - 40.0

Muscle 0.5 - 10.0 1.0 - 20.0

Data from a study of 10 fatal

Vesparax® intoxication cases.

[6]

Chronic Toxicity
There are no specific studies on the chronic toxicity of Brallobarbital. Chronic use of

barbiturates can lead to tolerance, physical dependence, and a severe withdrawal syndrome.

[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Data in these areas for Brallobarbital are critically lacking.

Genotoxicity: No studies on the mutagenic or clastogenic potential of Brallobarbital were

found.

Carcinogenicity: No long-term carcinogenicity bioassays of Brallobarbital have been

reported.

Reproductive and Developmental Toxicity: There is no available information on the effects of

Brallobarbital on fertility, embryonic development, or postnatal development.

Drug Interactions
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Barbiturates, including likely Brallobarbital, are potent inducers of hepatic microsomal

enzymes, particularly cytochrome P450 enzymes.[7][8] This can lead to numerous drug

interactions by increasing the metabolism of other drugs, potentially reducing their efficacy.

Furthermore, the hypnotic effects of Brallobarbital are additive with other CNS depressants,

such as alcohol, benzodiazepines, and opioids.[7] In the context of Vesparax®, secobarbital

and hydroxyzine were found to increase the half-life of Brallobarbital, indicating a

pharmacokinetic interaction that exacerbates its toxicity.[1][3]

Pharmacokinetic Interactions

Pharmacodynamic Interactions
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Diagram illustrating the key drug interactions of Brallobarbital.

Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in this document are not

available in the public domain. The information is primarily derived from abstracts and

summaries of older research articles.

Conclusion
The available data on the toxicological profile of Brallobarbital are insufficient to perform a

comprehensive risk assessment by modern standards. The key toxicological concerns are its

potent CNS depressant effects, the peculiar pharmacokinetics leading to a prolonged half-life

with oral administration, and its significant potential for drug interactions. The lack of data on
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genotoxicity, carcinogenicity, and reproductive toxicity represents a major gap in our

understanding of the full toxicological profile of this compound. Further research, should it be

deemed necessary for historical or comparative purposes, would be required to address these

critical data gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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